molecular formula C14H12N4O3 B2586748 N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013796-40-1

N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2586748
M. Wt: 284.275
InChI Key: LNVDMHDPXFITBK-UHFFFAOYSA-N
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Description

“N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .


Synthesis Analysis

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives involves a green and eco-friendly process. This process involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a solvent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives are primarily condensation reactions .

Scientific Research Applications

  • Antidepressant and Anticonvulsant Activities : A study by Abdel‐Aziz, Abuo-Rahma, and Hassan (2009) synthesized novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. They found that certain compounds exhibited significant antidepressant activity, comparable or superior to known antidepressants like imipramine. Additionally, some compounds showed protective effects against seizures induced in mice models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

  • Antimicrobial Activity : Sharshira and Hamada (2011) investigated the antimicrobial properties of pyrazole-1-carboxamide derivatives. They synthesized a series of these compounds and tested them for their antimicrobial activities, revealing significant potential against various microbial strains (Sharshira & Hamada, 2011).

  • Antitumor Activity and Molecular Docking : Fahim, Elshikh, and Darwish (2019) conducted a study focusing on the synthesis of pyrimidiopyrazole derivatives and their antitumor activity. They found that selected compounds demonstrated remarkable in vitro antitumor activity against certain cancer cell lines. The study also included molecular docking analyses to understand the interaction of these compounds with biological targets (Fahim, Elshikh, & Darwish, 2019).

  • Antibacterial and Antifungal Activities : Patel and Dhameliya (2010) synthesized compounds with the N-(1,3-dioxoisoindolin-4-yl) moiety and evaluated them for antibacterial and antifungal activities. Their results suggested that some of these compounds could be promising antimicrobials, highlighting their potential in addressing bacterial and fungal infections (Patel & Dhameliya, 2010).

  • Biological Evaluation of Benzamides : A study by Saeed et al. (2015) involved the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which were screened for their potential biological applications. These compounds were evaluated for their inhibitory potential against certain enzymes, suggesting their relevance in medicinal chemistry (Saeed et al., 2015).

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-7-6-10(18(2)17-7)13(20)15-9-5-3-4-8-11(9)14(21)16-12(8)19/h3-6H,1-2H3,(H,15,20)(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVDMHDPXFITBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

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